molecular formula C8H9NO3 B1282596 5,6,7,8-Tetrahydro-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 108472-08-8

5,6,7,8-Tetrahydro-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B1282596
CAS No.: 108472-08-8
M. Wt: 167.16 g/mol
InChI Key: SEMIIYLLPWLNMR-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2H-3,1-benzoxazine-2,4(1H)-dione is an organic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique ring structure, which includes both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amine with a phenolic compound in the presence of a dehydrating agent. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-2H-3,1-benzoxazine-2,4(1H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can lead to the formation of more saturated compounds.

    Substitution: The benzoxazine ring can undergo substitution reactions, where different functional groups replace hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups into the benzoxazine ring.

Scientific Research Applications

5,6,7,8-Tetrahydro-2H-3,1-benzoxazine-2,4(1H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,6,7,8-Tetrahydro-1H-benzo[d][1,3]oxazine-2,4-dione include other benzoxazines and related heterocyclic compounds. Examples include:

  • 3,1-Benzoxazine
  • 2,4-Dihydro-1H-3,1-benzoxazine
  • 1,3-Benzoxazine

Uniqueness

What sets this compound apart from similar compounds is its specific ring structure and the presence of both oxygen and nitrogen atoms in the ring. This unique structure can lead to distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-7-5-3-1-2-4-6(5)9-8(11)12-7/h1-4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMIIYLLPWLNMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure of Example 3B substituting ethyl 2-aminocyclohex-1-ene-1-carboxylate for the product of Example 3A (0.960 g, 97%). MS (ESI−) m/z 166 (M−H)+.
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